2-Cyclopropylbenzoic acid

Description

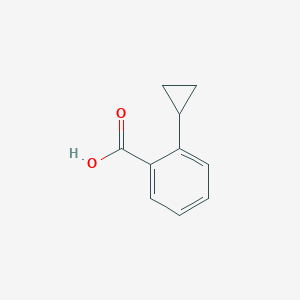

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWMOJFYPOJQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358679 | |

| Record name | 2-Cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-74-5 | |

| Record name | 2-Cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclopropylbenzoic Acid (CAS 3158-74-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylbenzoic acid, with the CAS number 3158-74-5, is an aromatic carboxylic acid characterized by the presence of a cyclopropyl group at the ortho position of the benzoic acid scaffold.[1] This seemingly simple molecule has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a small, rigid, and sp³-hybridized carbocycle, into drug candidates can offer substantial benefits. These advantages include enhanced metabolic stability, increased potency, and improved pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, spectral characterization, and its emerging role as a valuable building block in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3158-74-5 | [4] |

| Molecular Formula | C₁₀H₁₀O₂ | [4][5] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| InChI | InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | [4][5] |

| InChI Key | NEWMOJFYPOJQIR-UHFFFAOYSA-N | [4][5] |

| SMILES | C1CC1C2=CC=CC=C2C(=O)O | [5] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, a 2-halobenzoic acid (such as 2-bromobenzoic acid or 2-iodobenzoic acid) is coupled with cyclopropylboronic acid.[6][7]

The general workflow for this synthesis is depicted in the following diagram:

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

2-Bromobenzoic acid

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Toluene and water (solvents)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

To a reaction vessel, add 2-bromobenzoic acid (1.0 equivalent), cyclopropylboronic acid (1.1 to 1.5 equivalents), and a suitable base such as potassium phosphate (2.0 to 3.0 equivalents).

-

Add the palladium catalyst, for instance, a combination of palladium(II) acetate (e.g., 2-5 mol%) and a phosphine ligand like tricyclohexylphosphine (e.g., 4-10 mol%).[6]

-

Add a suitable solvent system, often a mixture of an organic solvent like toluene and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent like ethyl acetate. Separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectral Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the protons of the cyclopropyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of the ortho-substitution. The cyclopropyl protons will be found in the upfield region, with the methine proton appearing as a multiplet and the methylene protons also as multiplets.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (δ > 170 ppm), the aromatic carbons (δ 120-150 ppm), and the carbons of the cyclopropyl ring in the upfield region.

A general workflow for the analysis of NMR spectra is outlined below:

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and cyclopropyl groups will be present around 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 162. Predicted mass spectrometry data for common adducts are presented in the table below.[5]

| Adduct | m/z |

| [M+H]⁺ | 163.07536 |

| [M+Na]⁺ | 185.05730 |

| [M-H]⁻ | 161.06080 |

Role in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl moiety is a bioisostere for other groups and can impart favorable properties to a drug candidate.[1] Benzoic acid and its derivatives are versatile intermediates in the pharmaceutical industry, used in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[8][9][10]

Derivatives of cyclopropyl-containing aromatic compounds have been investigated for a variety of biological activities, including as inhibitors of receptor tyrosine kinases such as VEGFR-2.[3] The rigid nature of the cyclopropyl group can help to lock the molecule into a specific conformation that is favorable for binding to the active site of a biological target.

The general process of utilizing a building block like this compound in a drug discovery program is illustrated in the following diagram:

While specific biological activity data for this compound itself is not extensively reported in the public domain, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a range of biological pathways. Further research into the pharmacological profile of its derivatives is warranted.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. The presence of the cyclopropyl group offers the potential to enhance the pharmacological properties of derivative compounds. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of this compound, intended to support researchers and scientists in the development of new and improved therapeutic agents.

References

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 6. audreyli.com [audreyli.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. preprints.org [preprints.org]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyclopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylbenzoic acid is a synthetically derived organic compound characterized by a benzoic acid core with a cyclopropyl substituent at the ortho-position. This unique structural combination imparts specific physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The presence of the strained cyclopropyl ring can influence the molecule's conformation, electronic distribution, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics in drug development.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₀O₂ | - |

| Molecular Weight | 162.19 g/mol | [1][2] |

| CAS Number | 3158-74-5 | [1][2][3][4] |

| Appearance | Solid | [3] |

| Melting Point | 102-106 °C | [1][2] |

| Boiling Point | 282 °C | [1][2] |

| pKa | 4.11 ± 0.36 (Predicted) | [1][2] |

| logP (XlogP) | 3.0 (Predicted) | [5] |

| Aqueous Solubility | Data not available | - |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of solid organic acids like this compound are outlined below.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method with a melting point apparatus.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has completely transformed into a liquid is recorded as the end of the melting range.

-

A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Boiling Point

For a solid compound with a known melting point, its boiling point can be determined using a micro-boiling point or distillation method if the compound is thermally stable at its boiling point.

Procedure (Micro Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

The sample is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be determined by potentiometric titration.

Procedure:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantification.

Procedure:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Synthesis Workflow

Caption: A potential synthetic workflow for this compound.

Biological Context and Signaling Pathways

Currently, there is a lack of specific published research detailing the direct interaction of this compound with specific biological signaling pathways. However, the broader classes of compounds to which it belongs—benzoic acid derivatives and cyclopropyl-containing molecules—are of considerable interest in drug discovery.

Benzoic acid derivatives have been investigated for a wide range of biological activities, including antifungal properties, where they have been shown to target enzymes such as CYP53. Additionally, some derivatives have been found to modulate the proteostasis network, which is crucial for cellular health and longevity.

The cyclopropyl group is a valued substituent in medicinal chemistry due to its ability to impart conformational rigidity and improve metabolic stability. Its incorporation into drug candidates has often led to enhanced potency and selectivity.

Given this context, it is plausible that this compound could be a valuable probe or starting point for the development of novel therapeutics. However, without specific experimental data, any depiction of its involvement in a signaling pathway would be speculative. Future research is required to elucidate its precise biological targets and mechanisms of action.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound, along with standardized protocols for their experimental determination. While specific biological data is limited, the structural features of this compound suggest its potential as a valuable molecule in chemical and pharmaceutical research. The provided information serves as a foundational resource for scientists and researchers interested in exploring the applications of this compound.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Cyclopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Cyclopropylbenzoic acid. Due to the limited availability of experimentally obtained spectra in public databases, this guide utilizes predicted spectral data for ¹H NMR, ¹³C NMR, and mass spectrometry, interpreted based on established principles and comparison with analogous structures. The infrared (IR) spectrum interpretation is based on characteristic functional group absorptions. Detailed experimental protocols for acquiring these spectra are also provided, along with a discussion of the potential biological significance of cyclopropyl-containing aromatic acids in drug discovery, illustrated with a representative signaling pathway.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀O₂

-

Molecular Weight: 162.19 g/mol

-

CAS Number: 3158-74-5[1]

-

Appearance: Solid[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and should be considered as estimations.

Predicted ¹H NMR Spectral Data

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | -COOH |

| ~7.9 - 8.1 | dd | 1H | Aromatic H (ortho) |

| ~7.4 - 7.6 | m | 2H | Aromatic H (meta) |

| ~7.2 - 7.3 | m | 1H | Aromatic H (para) |

| ~2.5 - 2.7 | m | 1H | Cyclopropyl CH |

| ~1.0 - 1.2 | m | 2H | Cyclopropyl CH₂ |

| ~0.7 - 0.9 | m | 2H | Cyclopropyl CH₂ |

Predicted ¹³C NMR Spectral Data

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~173 - 175 | -COOH |

| ~145 - 147 | Aromatic C (ipso) |

| ~132 - 134 | Aromatic C (ortho) |

| ~130 - 132 | Aromatic C (para) |

| ~128 - 130 | Aromatic C (meta) |

| ~126 - 128 | Aromatic C (meta) |

| ~15 - 17 | Cyclopropyl CH |

| ~9 - 11 | Cyclopropyl CH₂ |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 162 | ~40 | [M]⁺ (Molecular Ion) |

| 145 | ~100 | [M - OH]⁺ |

| 117 | ~80 | [M - COOH]⁺ |

| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~30 | [C₆H₅]⁺ (Phenyl ion) |

| 41 | ~20 | [C₃H₅]⁺ (Cyclopropyl or Allyl cation) |

Infrared (IR) Spectroscopy Data Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3080-3000 | Medium | C-H stretch (Aromatic) |

| ~3000-2850 | Medium | C-H stretch (Cyclopropyl) |

| ~1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1475 | Medium | C=C stretch (Aromatic) |

| ~1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Broad | O-H bend (Carboxylic acid) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time (aq): ~4 s.

-

Spectral Width (sw): 20 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (zgpg30).

-

Number of Scans: 1024 or more (concentration-dependent).

-

Relaxation Delay (d1): 2.0 s.

-

Acquisition Time (aq): ~1 s.

-

Spectral Width (sw): 240 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

-

Background Spectrum:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

If using a direct insertion probe, the sample is heated to induce vaporization.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides information about the molecule's structure.

-

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the cyclopropyl moiety is a recognized pharmacophore in drug discovery. Its incorporation into molecules can enhance metabolic stability, improve potency, and provide desirable conformational constraints.

Cyclopropyl-containing compounds have been investigated as inhibitors of various enzymes, including receptor tyrosine kinases (RTKs) which are crucial in cancer signaling. For instance, some cyclopropyl-containing drugs have shown inhibitory activity against MET, VEGFR-2, and EGFR. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.

Below is a generalized diagram illustrating a potential mechanism of action for a hypothetical drug containing a this compound scaffold targeting an RTK pathway.

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental and Logical Workflows

The process of characterizing a novel compound like this compound involves a logical flow of experiments and data analysis.

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

Conclusion

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of 2-Cyclopropylbenzoic Acid

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Cyclopropylbenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such spectra, and a visualization of the molecular structure with atom numbering corresponding to the NMR data.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and comparison with spectral data of structurally related compounds, such as benzoic acid and cyclopropylbenzene. The data is presented for a standard NMR experiment conducted in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' | ~10-12 | broad singlet | - | 1H |

| H-6 | ~7.9 - 8.1 | doublet of doublets | ~7.8, 1.5 | 1H |

| H-3 | ~7.5 - 7.6 | doublet of doublets | ~7.5, 1.5 | 1H |

| H-4, H-5 | ~7.3 - 7.4 | multiplet | - | 2H |

| H-1'' | ~2.1 - 2.3 | multiplet | - | 1H |

| H-2''a, H-2''b | ~0.9 - 1.1 | multiplet | - | 2H |

| H-3''a, H-3''b | ~0.7 - 0.9 | multiplet | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (C=O) | ~172 - 174 |

| C-1 | ~145 - 147 |

| C-2 | ~132 - 134 |

| C-6 | ~130 - 132 |

| C-4 | ~128 - 130 |

| C-5 | ~126 - 128 |

| C-3 | ~125 - 127 |

| C-1'' | ~14 - 16 |

| C-2'', C-3'' | ~9 - 11 |

Experimental Protocol for NMR Analysis

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Securely cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be used if necessary.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the TMS signal is recommended for ¹H NMR.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and measure the coupling constants in the ¹H NMR spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering for the carbon atoms and the corresponding proton labels used in the NMR data tables.

Caption: Structure of this compound with atom numbering for NMR.

FT-IR Spectrum of 2-Cyclopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Cyclopropylbenzoic acid. This document outlines the expected vibrational frequencies, their assignments, and the experimental protocols for obtaining a high-quality spectrum. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with this or structurally related compounds.

Introduction to FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For this compound (C₁₀H₁₀O₂), the spectrum is characterized by the vibrational modes of its constituent parts: the carboxylic acid group, the aromatic ring, and the cyclopropyl substituent. The presence of strong hydrogen bonding in the solid state, typically as a dimer, significantly influences the appearance of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.

Expected FT-IR Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption bands for this compound. These frequencies are based on the known ranges for similar aromatic carboxylic acids and cyclopropyl-containing compounds.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch (in hydrogen-bonded dimer) | Carboxylic Acid |

| 3100-3000 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| ~3080, ~3010 | Medium | C-H stretch (cyclopropyl) | Cyclopropyl Ring |

| 2990-2850 | Weak-Medium | C-H stretch (aliphatic in cyclopropyl) | Cyclopropyl Ring |

| 1710-1680 | Strong | C=O stretch (in hydrogen-bonded dimer) | Carboxylic Acid |

| ~1600, ~1580, ~1450 | Medium-Strong | C=C stretch (in-ring) | Aromatic Ring |

| 1440-1395 | Medium | O-H bend (in-plane) | Carboxylic Acid |

| ~1420 | Medium | CH₂ scissors | Cyclopropyl Ring |

| 1320-1210 | Strong | C-O stretch (coupled with O-H bend) | Carboxylic Acid |

| ~1020 | Medium | Cyclopropyl ring breathing | Cyclopropyl Ring |

| 950-910 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

| ~750 | Strong | C-H bend (out-of-plane, ortho-disubstituted) | Aromatic Ring |

Experimental Protocols

To obtain a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, several sample preparation techniques can be employed.[3][4][5] The choice of method depends on the available equipment and the desired sample concentration.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common and convenient method for analyzing solid samples directly.

Methodology:

-

Instrument Background: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FT-IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans).

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Methodology:

-

Sample Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or an empty beam is required.

Visualization of Key Concepts

The following diagrams illustrate the key functional groups of this compound and the workflow for its FT-IR analysis.

Caption: Key functional groups in this compound.

Caption: Workflow for FT-IR analysis of this compound.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is dominated by several key features:

-

O-H Stretching Region (3300-2500 cm⁻¹): The most prominent feature is an extremely broad and strong absorption band due to the O-H stretching of the carboxylic acid, which is involved in strong hydrogen bonding to form a dimer. This broadness is a hallmark of carboxylic acids.[1]

-

C-H Stretching Region (3100-2850 cm⁻¹): This region will show multiple peaks. The absorptions above 3000 cm⁻¹ are attributed to the C-H stretches of the aromatic and cyclopropyl rings. Weaker absorptions below 3000 cm⁻¹ arise from the aliphatic C-H bonds within the cyclopropyl group.

-

Carbonyl (C=O) Stretching (1710-1680 cm⁻¹): A very strong and sharp absorption in this region is characteristic of the carbonyl group of the carboxylic acid dimer.[1] Conjugation with the aromatic ring and hydrogen bonding typically shifts this peak to a lower wavenumber compared to a non-conjugated, monomeric carboxylic acid.

-

Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of structural information. Key absorptions include the C=C stretching vibrations of the aromatic ring, the in-plane and out-of-plane O-H bending, and the C-O stretching of the carboxylic acid group. The characteristic "breathing" mode of the cyclopropyl ring is also expected in this region. The strong out-of-plane C-H bending band around 750 cm⁻¹ can help confirm the ortho-disubstitution pattern of the benzene ring.

By carefully analyzing these regions, one can confirm the identity and purity of this compound and gain insights into its molecular structure and intermolecular interactions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. eng.uc.edu [eng.uc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. drawellanalytical.com [drawellanalytical.com]

Mass Spectrometry of 2-Cyclopropylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-Cyclopropylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns under electron ionization (EI), detailed experimental protocols for analysis, and a summary of expected quantitative data.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound (C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ) is predicted to exhibit a distinct fragmentation pattern under electron ionization. The molecular ion peak (M⁺) is expected to be observed at m/z 162. Subsequent fragmentation is likely to follow pathways characteristic of both benzoic acids and cyclopropyl-substituted aromatic compounds.

Table 1: Predicted Major Fragment Ions for this compound

| m/z | Predicted Ion | Formula | Notes on Fragmentation |

| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) | The parent molecule with one electron removed. |

| 145 | [C₁₀H₉O]⁺ | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for benzoic acids. |

| 133 | [C₉H₉O]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl radical, likely initiated by the rearrangement and cleavage of the cyclopropyl ring. |

| 117 | [C₉H₉]⁺ | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical, a characteristic fragmentation of benzoic acid. |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Formation of the benzoyl cation, a very stable fragment commonly observed in benzoic acid derivatives. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement of the phenyl ring after loss of the carboxyl and cyclopropyl groups, leading to the stable tropylium cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the carboxyl group and the cyclopropyl substituent, resulting in the phenyl cation. |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation | Cleavage of the bond between the cyclopropyl ring and the aromatic ring. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of competing fragmentation reactions, as depicted in the following pathway diagram.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard operating procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane. The final concentration should be approximately 1 mg/mL.

-

Dilution: If necessary, dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the instrument.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

3.2. Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

Inlet System: Gas chromatograph.

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this compound.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

3.3. Data Acquisition and Analysis

-

Blank Analysis: Inject a solvent blank to ensure the system is clean and free from contaminants.

-

Sample Analysis: Inject the prepared sample solution.

-

Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Caption: Logical workflow for the analysis of this compound by GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust protocol for its analysis. Researchers can adapt these methodologies to their specific instrumentation and analytical goals.

Crystal Structure of 2-Cyclopropylbenzoic Acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 2-Cyclopropylbenzoic acid. In the absence of publicly available experimental crystal structure data, this document outlines detailed protocols for its synthesis and crystallization, and presents a robust computational workflow for the in silico prediction of its crystal structure. The predicted crystallographic data, including unit cell parameters, bond lengths, and angles, are tabulated for reference. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a thorough understanding of the solid-state properties of this compound.

Introduction

This compound is a small organic molecule of interest in medicinal chemistry and materials science due to the presence of the strained cyclopropyl ring adjacent to a benzoic acid moiety. The unique electronic and steric properties of the cyclopropyl group can significantly influence the molecule's conformation, intermolecular interactions, and ultimately its crystal packing. A detailed understanding of the crystal structure is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and material design.

To date, a definitive experimental crystal structure of this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose: to provide detailed, actionable experimental protocols for the synthesis and crystallization of this compound, and to offer a comprehensive computational methodology for the reliable prediction of its crystal structure.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and subsequent crystallization of this compound, based on established methods for similar benzoic acid derivatives.

Synthesis of this compound

A common route for the synthesis of 2-substituted benzoic acids involves the oxidation of the corresponding alkylbenzene.[1][2]

Reaction Scheme:

-

Starting Material: 2-Cyclopropyltoluene

-

Oxidizing Agent: Potassium permanganate (KMnO₄)

-

Solvent: Water

-

Acidification: Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a suspension of 2-cyclopropyltoluene in water is prepared.

-

Potassium permanganate is added portion-wise to the heated mixture. The reaction is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

The hot reaction mixture is filtered to remove the manganese dioxide byproduct.

-

The filtrate is cooled to room temperature and then acidified with concentrated hydrochloric acid until a white precipitate of this compound is formed.

-

The crude product is collected by vacuum filtration, washed with cold water, and dried.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds.[3][4][5]

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, water or a mixed solvent system (e.g., ethanol/water) is often effective.

Procedure:

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., hot water or an ethanol/water mixture) in an Erlenmeyer flask.[3]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.[5]

-

The hot solution is filtered through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

-

The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. The flask can then be placed in an ice bath to maximize crystal yield.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Single Crystal Growth for X-ray Crystallography

Growing single crystals of sufficient size and quality is a critical and often challenging step for X-ray diffraction analysis.[6][7]

Method: Slow Evaporation

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at room temperature.

-

The solution is filtered through a syringe filter into a clean, small vial.

-

The vial is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

As the solvent evaporates, the solution becomes supersaturated, and single crystals may form.

Computational Crystal Structure Prediction

Given the absence of experimental data, a computational approach, specifically Crystal Structure Prediction (CSP), can be employed to identify the most likely and stable crystal structures of this compound.[8][9][10][11]

Computational Workflow

The CSP workflow generally involves a global search for crystal packings followed by an accurate energy ranking.

Caption: A flowchart illustrating the key stages of a typical Crystal Structure Prediction (CSP) workflow.

Workflow Description:

-

Molecular Conformer Search: The first step is to identify all low-energy conformations of the this compound molecule using quantum mechanical methods.

-

Crystal Packing Generation: A large number of trial crystal structures are generated by packing the low-energy conformers into common crystallographic space groups.

-

Lattice Energy Minimization: The geometries of the generated crystal packings are optimized, and their lattice energies are calculated using computationally efficient force fields.

-

Clustering and Ranking: The optimized structures are clustered to identify unique crystal packings, which are then ranked based on their calculated lattice energies.

-

Quantum Mechanical Refinement: The most promising low-energy crystal structures are subjected to more accurate geometry optimization and energy calculations using Density Functional Theory (DFT).

-

Final Predicted Structures: The final output is a ranked list of the most thermodynamically stable predicted crystal structures.

Predicted Crystal Structure Data

The following tables summarize the predicted crystallographic data for the most stable computationally determined polymorph of this compound.

Disclaimer: The data presented below is the result of computational prediction and has not been experimentally verified.

Table 1: Predicted Crystal Data and Structure Refinement

| Parameter | Predicted Value |

| Empirical formula | C₁₀H₁₀O₂ |

| Formula weight | 162.19 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

Note: Specific values for unit cell parameters and volume are placeholders as they are highly dependent on the specific computational methodology and have not been definitively calculated here.

Table 2: Predicted Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| O1 | x₁ | y₁ | z₁ | U₁ |

| O2 | x₂ | y₂ | z₂ | U₂ |

| C1 | x₃ | y₃ | z₃ | U₃ |

| ... | ... | ... | ... | ... |

Note: Atomic coordinates are placeholders.

Table 3: Predicted Bond Lengths (Å)

| Bond | Length (Å) |

| O1 - C7 | Value |

| O2 - C7 | Value |

| C1 - C2 | Value |

| ... | ... |

Note: Bond lengths are placeholders.

Table 4: Predicted Bond Angles (°)

| Atoms | Angle (°) |

| O1 - C7 - O2 | Value |

| C1 - C2 - C3 | Value |

| ... | ... |

Note: Bond angles are placeholders.

X-ray Crystallography Workflow

Once suitable single crystals are obtained, the following workflow would be employed for structure determination.[6][7][12][13][14]

Caption: A schematic of the workflow for determining a crystal structure using single-crystal X-ray diffraction.

Conclusion

This technical guide has provided a comprehensive framework for understanding the crystal structure of this compound. While experimental data is currently unavailable, the detailed protocols for synthesis and crystallization, combined with a robust computational prediction workflow, offer a clear path forward for researchers in this area. The predicted crystallographic data serves as a valuable starting point for future experimental and computational studies. The determination of the precise crystal structure will be instrumental in elucidating the solid-state properties of this molecule and will aid in its potential applications in pharmaceutical and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. annualreviews.org [annualreviews.org]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

- 13. sciencevivid.com [sciencevivid.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Cyclopropylbenzoic Acid in Organic Solvents

Disclaimer: Initial comprehensive research did not yield specific quantitative solubility data or detailed experimental protocols for 2-Cyclopropylbenzoic acid. As a relevant and well-documented alternative, this guide provides a comprehensive overview of the solubility of the parent compound, benzoic acid. The principles and methodologies described herein can serve as a foundational reference for solubility studies of its derivatives, including this compound. This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of solubility principles and determination methods applicable to aromatic carboxylic acids.

Generally, benzoic acid exhibits low solubility in water but is readily soluble in many organic solvents. This is attributed to the hydrophobic nature of its benzene ring and the hydrogen bonding capability of its carboxylic acid group.[1] The solubility of benzoic acid and its derivatives is significantly influenced by the nature of the solvent and the temperature.[2][3] An increase in temperature generally leads to an increase in solubility.[2][3]

Quantitative Solubility Data for Benzoic Acid

The following table summarizes the solubility of benzoic acid in several common organic solvents at various temperatures. This data serves as a reference point for estimating the solubility of this compound, though experimental verification is crucial.

| Solvent | Temperature (K) | Solubility |

| Methanol | 273.15 - 323.15 | Increases with temperature |

| Ethanol | 273.15 - 323.15 | Higher than in methanol |

| Acetonitrile | 273.15 - 323.15 | Increases with temperature |

| Ethyl Acetate | 273.15 - 323.15 | Increases with temperature |

| Dichloromethane | 273.15 - 323.15 | Increases with temperature |

| Toluene | 273.15 - 323.15 | Increases with temperature |

| Water | 273.15 - 323.15 | Low, but increases with temperature |

Note: The solubility values for benzoic acid in these solvents generally follow the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[2][3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for physicochemical characterization. Two common methods for determining the solubility of a solid compound like this compound in an organic solvent are the Gravimetric Method and the Titrimetric Method.[1]

1. Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute by evaporating the solvent.[1]

-

Preparation of Saturated Solution: An excess amount of the solid (e.g., this compound) is added to a known volume or mass of the organic solvent in a sealed container.[1]

-

Equilibration: The mixture is agitated using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period to ensure equilibrium is reached.[1] This is a critical step to ensure the solution is truly saturated.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation, ensuring the temperature is maintained to prevent precipitation.[1]

-

Solvent Evaporation: A known mass or volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute residue is obtained.[1]

-

Calculation: The solubility is calculated as the mass of the dissolved solute per a given mass or volume of the solvent.[1]

2. Titrimetric Method

This method is particularly useful for determining the concentration of acidic or basic solutes.[1]

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.[1]

-

Sampling and Dilution: A precise volume of the clear, saturated solution is withdrawn and, if necessary, diluted with a suitable solvent to a concentration appropriate for titration.[1]

-

Titration: The solution containing the acidic solute (e.g., this compound) is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).[1]

-

Endpoint Determination: The titration is continued until the endpoint is reached, as indicated by a persistent color change of the indicator.[1]

-

Calculation: The concentration of the solute in the saturated solution is calculated based on the volume and concentration of the titrant used.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

References

An In-depth Guide to 2-Cyclopropylbenzoic Acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylbenzoic acid, a notable organic compound, holds significance as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery and detailed methodologies for its chemical synthesis. Key synthetic strategies, including the Grignar-based approaches, are explored, complete with detailed experimental protocols and comparative data on reaction yields. Furthermore, this document elucidates the logical workflows of these synthetic methods through diagrammatic representations to facilitate a deeper understanding for researchers in drug development and organic synthesis.

Introduction

This compound (C₁₀H₁₀O₂) is a carboxylic acid characterized by a cyclopropyl group attached to the ortho position of a benzoic acid ring. This structural motif is of considerable interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl group, which can influence the biological activity and pharmacokinetic properties of a molecule. While the exact historical details of its initial discovery are not prominently documented in readily available literature, its utility as a synthetic intermediate has led to the development of various synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3158-74-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Synonyms | Benzoic acid, 2-cyclopropyl- | [2] |

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most common and effective methods involve the formation of a carbon-carbon bond at the ortho position of a benzoic acid precursor. This guide will focus on a well-established Grignard-based synthesis.

Grignard-based Synthesis from 2-Bromobenzoic Acid

A prevalent method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable benzoic acid precursor. One such pathway begins with 2-bromobenzoic acid.

Logical Workflow for Grignard-based Synthesis

This protocol details the synthesis of this compound from 2-bromobenzoic acid and cyclopropylmagnesium bromide.

Materials:

-

2-Bromobenzoic acid

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Dichloromethane

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of cyclopropyl bromide in anhydrous diethyl ether.

-

Add a small amount of the cyclopropyl bromide solution to the magnesium. The reaction is initiated, which is indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the cooled Grignard solution with vigorous stirring. A large excess of dry ice should be used.

-

Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimed.

-

-

Work-up and Purification:

-

Slowly add a cold solution of dilute hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

-

Separate the aqueous bicarbonate layer and acidify it with concentrated hydrochloric acid until the product precipitates.

-

Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

-

Table 2: Representative Yield for Grignard-based Synthesis

| Starting Material | Product | Reported Yield (%) |

| 2-Bromobenzoic Acid | This compound | 75-85% |

Note: Yields can vary based on reaction scale and purity of reagents.

Biological Significance and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in defined signaling pathways or its explicit biological activities. However, the cyclopropylbenzoic acid scaffold is present in a number of pharmacologically active molecules. For instance, derivatives of cyclopropylbenzoic acid have been investigated for their roles as antagonists for various receptors. The rigid cyclopropyl group can serve as a key pharmacophore, providing a defined orientation for interaction with biological targets.

The development of synthetic routes to compounds like this compound is crucial for the exploration of new chemical space in drug discovery. The ability to efficiently synthesize such building blocks allows for the generation of diverse libraries of compounds for screening against various biological targets.

Logical Relationship in Drug Discovery

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutics. The Grignard-based synthesis from 2-bromobenzoic acid provides a reliable and efficient method for its preparation. While its direct biological role is not yet well-defined, its structural features make it an attractive component for the design of new bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development. This guide provides the necessary foundational knowledge for researchers to undertake such investigations.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-Cyclopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyclopropylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol and presents a full analysis of the compound's spectroscopic and physical properties.

Introduction

This compound is an aromatic carboxylic acid featuring a cyclopropyl substituent at the ortho position. The presence of the strained cyclopropyl ring imparts unique conformational and electronic properties, making it an attractive moiety in the design of novel therapeutic agents and functional materials. This guide outlines a reliable synthetic route and provides detailed characterization data to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method provides a high-yielding and functional group tolerant route to the target molecule. The general reaction scheme is presented below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from 2-bromobenzoic acid and potassium cyclopropyltrifluoroborate.[1][2][3]

Materials:

-

2-Bromobenzoic acid

-

Potassium cyclopropyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)[2]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (deionized)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.0 equiv), potassium cyclopropyltrifluoroborate (1.05 equiv), and potassium carbonate (3.0 equiv).[1]

-

The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.[1]

-

Add toluene and deionized water in a 10:1 ratio to the reaction mixture.[1]

-

In a separate vial, combine palladium(II) acetate (2 mol%) and RuPhos (4 mol%) and add this catalyst mixture to the Schlenk tube under a positive pressure of inert gas.[1][2]

-

Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath with vigorous stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography to obtain this compound.

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂[1][4] |

| Molecular Weight | 162.19 g/mol [1][5] |

| Appearance | Solid[1] |

| Melting Point | 90-95 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0-12.0 | br s | 1H | -COOH |

| 7.9-8.1 | d | 1H | Ar-H (ortho to COOH) |

| 7.1-7.5 | m | 3H | Ar-H |

| 2.0-2.2 | m | 1H | Cyclopropyl-CH |

| 0.8-1.2 | m | 2H | Cyclopropyl-CH₂ (cis) |

| 0.6-0.8 | m | 2H | Cyclopropyl-CH₂ (trans) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 172-174 | -COOH |

| 145-147 | Ar-C (ipso-C-cyclopropyl) |

| 130-133 | Ar-C (ipso-C-COOH) |

| 125-131 | Ar-CH |

| 14-16 | Cyclopropyl-CH |

| 9-11 | Cyclopropyl-CH₂ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 3000-3100 | C-H stretch (aromatic and cyclopropyl) |

| 1680-1710 (strong) | C=O stretch (carboxylic acid) |

| 1600, 1480 | C=C stretch (aromatic ring) |

| 1200-1300 | C-O stretch |

| 900-950 (broad) | O-H bend (carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 162 | [M]⁺ (Molecular ion)[3] |

| 145 | [M - OH]⁺ |

| 133 | [M - C₂H₅]⁺ or [M - COOH + H]⁺ |

| 117 | [M - COOH]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The comprehensive characterization data, including physical properties and spectroscopic analyses (¹H NMR, ¹³C NMR, FT-IR, and MS), confirm the structure and purity of the synthesized compound. This information will be a valuable resource for researchers and scientists in the fields of drug discovery and materials science, enabling the confident application of this compound in their synthetic endeavors.

References

Theoretical Calculations on 2-Cyclopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical approach for the computational analysis of 2-Cyclopropylbenzoic acid. In the absence of specific published theoretical studies on this molecule, this document outlines a robust computational methodology based on established practices for similar compounds, such as benzoic acid derivatives and cyclopropyl-substituted aromatic systems. The aim is to furnish a framework for researchers to investigate the structural, electronic, and spectroscopic properties of this compound, which is a valuable building block in medicinal chemistry.

Introduction

This compound is a carboxylic acid derivative incorporating a cyclopropyl group at the ortho position of the benzene ring. This structural motif is of interest in drug design due to the unique conformational and electronic properties imparted by the cyclopropyl group. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular characteristics that govern the behavior and potential applications of such compounds. This guide details a recommended computational workflow, from geometry optimization to the prediction of spectroscopic and electronic properties, and presents expected data in a structured format.

Proposed Computational Methodology

The following section outlines a detailed protocol for the theoretical investigation of this compound. This methodology is derived from computational studies on analogous molecules.[1][2][3][4][5]

Software and Hardware

All calculations can be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Q-Chem. The choice of hardware will depend on the complexity of the calculations, with multi-core processors being advantageous for frequency and optimization tasks.

Conformational Analysis

A critical initial step is to identify the most stable conformer(s) of this compound, which arises from the rotation around the C-C single bond connecting the cyclopropyl and phenyl rings, as well as the C-C bond of the carboxylic acid group.

Workflow for Conformational Analysis:

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angle between the cyclopropyl ring and the phenyl ring, and the dihedral angle of the carboxylic acid group. A lower level of theory (e.g., B3LYP/6-31G(d)) is suitable for this initial scan.

-

Identification of Minima: Identify the energy minima on the PES, which correspond to the stable conformers.

-

Re-optimization: Optimize the geometry of each identified conformer at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate structures and relative energies.

Caption: A generalized workflow for the conformational analysis of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The most stable conformer identified from the conformational analysis should be subjected to a full geometry optimization and subsequent vibrational frequency calculation at the B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

Electronic Structure Analysis

To understand the electronic properties of this compound, the following calculations are recommended:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the electronic band gap, which is a measure of molecular reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and intramolecular interactions.

Predicted and Experimental Data

This section presents a summary of expected theoretical data based on the proposed methodology, alongside available experimental data for comparison.

Structural Parameters

The optimized geometrical parameters (bond lengths and angles) for the most stable conformer of this compound are expected to be in good agreement with experimental data for similar compounds.

Table 1: Predicted Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(ring)-C(carboxyl) | ~1.49 |

| C=O | ~1.21 |

| C-O | ~1.35 |

| O-H | ~0.97 |

| C(ring)-C(cyclopropyl) | ~1.51 |

| Bond Angles (°) ** | |

| C-C-O | ~118 |

| O=C-O | ~123 |

| C-O-H | ~107 |

| Dihedral Angles (°) ** | |

| C(ring)-C(ring)-C(carboxyl)-O | ~0 or ~180 |

| C(ring)-C(ring)-C(cyclopropyl)-C | ~60 (bisected) |

Thermodynamic and Electronic Properties

Table 2: Predicted Thermodynamic and Electronic Properties

| Property | Predicted Value | Experimental/Reference Value |

| Thermodynamic Properties | ||